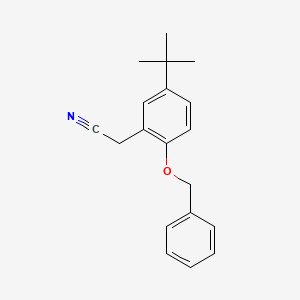

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-tert-butyl-2-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-19(2,3)17-9-10-18(16(13-17)11-12-20)21-14-15-7-5-4-6-8-15/h4-10,13H,11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOZGKHSIJHOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732338 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-26-2 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Protection and Reformatsky Coupling

-

Protection : 5-tert-butyl-2-hydroxyphenylacetate is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole.

-

Reformatsky Reagent : Zinc dust (3 equiv) reacts with ethyl bromoacetate in THF at 65°C to generate the organozinc species.

-

Coupling : The silylated phenol reacts with the Reformatsky reagent at 0–5°C, followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the acetonitrile derivative.

Advantages :

-

Avoids hazardous boron reagents.

-

Tolerates bulky tert-butyl groups due to silyl protection.

Limitations :

-

Lower yields (~50%) due to competing side reactions.

-

Requires strict temperature control during zinc activation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Ortho-Cyanation | 65% | High | Moderate | Boron trihalogenides |

| Reformatsky | 50% | Moderate | Low | Zinc dust handling |

| NAS (Hypothetical) | N/A | Low | Unproven | High energy input |

Solvent and Catalyst Optimization

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. A study on polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones demonstrated their efficacy in inhibiting lipid peroxidation and scavenging free radicals, suggesting that 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile may possess similar properties due to its structural attributes .

2. Neuroprotective Effects

The neuroprotective potential of related compounds has been investigated, particularly concerning their ability to inhibit enzymes like monoamine oxidases and cholinesterases. These activities are vital for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure may influence its interaction with these enzymes, warranting further exploration .

Materials Science Applications

1. Light Stabilizers

Compounds similar to this compound have been identified as effective light stabilizers for polymers, protecting them from UV-induced degradation. The presence of the benzyloxy group enhances the compound's ability to absorb UV light, making it suitable for use in coatings and plastics that require prolonged exposure to sunlight .

Biochemical Applications

1. Binding Studies

Recent advancements in fluorescent analogs have utilized compounds with structural similarities for binding studies using bioluminescence resonance energy transfer (BRET). These studies help elucidate receptor-ligand interactions crucial for drug discovery. The ability of such compounds to serve as fluorescent tags enhances their utility in tracking biological interactions in live cells .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | α-Phenyl-tert-butyl(benzyl)nitrones | Inhibition of lipid peroxidation, radical scavenging |

| Neuroprotective | Various nitrone derivatives | Inhibition of cholinesterases, protection against neurotoxicity |

| Light Stabilization | 2-aryl-2H-benzotriazoles | Enhanced UV protection for polymers |

Table 2: Structural Features Influencing Activity

| Structural Feature | Impact on Activity |

|---|---|

| Benzyloxy Group | Enhances solubility and UV absorption |

| Tert-Butyl Substituent | Increases hydrophobicity and stability |

| Acetonitrile Moiety | Potentially affects binding interactions |

Case Studies

Case Study 1: Neuroprotection

A study focusing on the neuroprotective effects of nitrone derivatives found that specific structural modifications significantly enhanced their activity against oxidative damage. The results indicated that compounds with a benzyloxy group showed improved inhibition of neurotoxic agents, suggesting a pathway for developing new therapeutic agents targeting oxidative stress-related conditions .

Case Study 2: Polymer Stabilization

In polymer science, research demonstrated that incorporating light stabilizers based on similar chemical structures into polymer matrices significantly improved their durability under UV exposure. This application is particularly relevant for outdoor materials where longevity is critical .

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile depends on its specific application

Enzyme Inhibition: The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.

Receptor Binding: The benzyloxy and tert-butyl groups can enhance binding affinity to specific receptors through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Branching in the Nitrile Group

The compound 2-(2-(benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile (CAS: 134807-28-6) differs by replacing the acetonitrile (-CH2CN) group with a branched 2-methylpropanenitrile (-C(CH3)2CN).

Electron-Withdrawing vs. Electron-Donating Substituents

- 2-(2-Fluoro-5-nitrophenyl)acetonitrile (CAS: N/A) contains electron-withdrawing fluoro (-F) and nitro (-NO2) groups. These substituents enhance electrophilicity at the nitrile carbon, making it more reactive in cyanation reactions compared to the target compound’s benzyloxy and tert-butyl groups .

- (5-Ethyl-2-methoxyphenyl)acetonitrile (CAS: 6328-52-5) features a methoxy (-OCH3) group, which is electron-donating, and an ethyl (-CH2CH3) group. Its lower molecular weight (175.23 g/mol, C11H13NO) suggests higher volatility and solubility in non-polar solvents compared to the target compound .

Thioether vs. Ether Substituents

The compound 2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile (CAS: 57536-27-3) replaces the benzyloxy ether with a naphthylthio (-S-C10H7) group. Thioethers are less polarizable than ethers and more prone to oxidation, which could influence stability in oxidative environments .

Structural Complexity and Functional Diversity

- Benzonitrile,2-[2-[4-[2-(benzoyloxy)ethylamino]phenyl]diazenyl]-5-nitro (CAS: 15087-70-4) incorporates a diazenyl (-N=N-) group and a benzoyloxyethylamino side chain. With a molecular weight of 468.46 g/mol (C25H20N6O4), this compound’s extended conjugation and multiple functional groups make it suitable for applications in dyes or polymers, diverging from the target compound’s simpler structure .

- 1,2,4,5-Benzenetetracarbonitrile (CAS: 712-74-3) contains four nitrile groups, resulting in extreme polarity and high reactivity, contrasting with the single nitrile group in the target compound .

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is an organic compound with the molecular formula C19H21NO and a molecular weight of approximately 279.38 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including a benzyloxy group and a tert-butyl substituent on a phenyl ring, which may influence its biological activity.

Structural Characteristics

The structural characteristics of this compound contribute to its biological properties. The presence of both the benzyloxy and tert-butyl groups provides distinct steric and electronic effects, which can enhance its interaction with biological targets.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylphenylacetonitrile | Tert-butyl group on a phenyl ring | Simpler structure without benzyloxy group |

| 2-Benzyloxy-5-methylphenylacetonitrile | Methyl instead of tert-butyl | Potentially different biological activity |

| 3-Benzyloxy-4-tert-butylaniline | Aniline derivative | Different reactivity due to amine functionality |

| 4-Benzyloxyphenylacetic acid | Carboxylic acid functional group | Acidic properties compared to nitrile |

Biological Activity

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas. The compound's activity is often assessed through various in vitro and in vivo studies.

Antiviral Activity

One area of interest is its potential as an antiviral agent. For instance, compounds structurally related to this compound have been explored for their ability to inhibit Hepatitis C virus (HCV) replication. Studies have shown that certain derivatives can act as potent non-nucleoside inhibitors targeting the NS5B polymerase, which is crucial for viral replication .

Antibacterial Properties

Additionally, compounds similar in structure have demonstrated antibacterial properties against Gram-positive bacteria. For example, benzothiazole derivatives have been reported to exhibit broad-spectrum antibacterial activity, which suggests that modifications to the benzyloxy or tert-butyl groups might enhance such effects in this compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with various biological pathways, potentially influencing enzyme activities or receptor interactions.

Inhibition Studies

Inhibition studies have revealed that compounds with similar structures can affect cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism. Such interactions could lead to drug-drug interactions, emphasizing the need for further pharmacokinetic studies .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

- Antiviral Efficacy : A study demonstrated that certain derivatives exhibited EC50 values below 50 nM against HCV .

- Antibacterial Activity : A recent investigation found that benzothiazole derivatives had minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against resistant strains of Staphylococcus aureus .

- Selectivity Profiles : Research into MAO inhibition showed that derivatives could selectively inhibit MAO-B over MAO-A, suggesting potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(benzyloxy)-5-(tert-butyl)phenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, a benzyloxy group can be introduced via benzylation of a phenolic intermediate using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The tert-butyl group is typically installed via alkylation with tert-butyl chloride in the presence of a Lewis acid (e.g., AlCl₃). Key factors affecting yield include temperature control (exothermic reactions require cooling), stoichiometric ratios of reagents (excess benzyl bromide improves substitution efficiency), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (N₂ or Ar) due to sensitivity to moisture and light-induced degradation. Use desiccants (e.g., molecular sieves) in storage containers. Safety protocols include wearing nitrile gloves, chemical-resistant lab coats, and working in a fume hood to avoid inhalation of acetonitrile vapors. Refer to hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions) for compliance .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the benzyloxy group (δ ~4.9 ppm for -OCH₂Ph; aromatic protons δ 6.5–7.5 ppm) and tert-butyl group (singlet at δ ~1.3 ppm).

- IR Spectroscopy : Detect nitrile stretching (C≡N) at ~2240 cm⁻¹.

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion [M+H]⁺ with exact mass matching C₁₉H₂₁NO (calc. 279.1623).

Cross-validate with certified reference materials (e.g., CRM protocols in ).

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example, the electron-withdrawing nitrile group directs electrophilic substitution to the para position of the benzyloxy group. Solvent effects (e.g., acetonitrile vs. toluene) are modeled using COSMO-RS to predict solubility and reaction kinetics. Validate predictions with experimental data from controlled Suzuki coupling or nitration trials .

Q. What strategies resolve contradictions in reported synthetic yields for analogous acetonitrile derivatives?

- Methodological Answer : Systematic analysis via Design of Experiments (DoE) identifies critical variables. For example:

- Factors : Catalyst loading (AlCl₃: 0.1–0.3 eq.), temperature (60–100°C), reaction time (12–24 hr).

- Response Surface Methodology (RSM) : Optimizes conditions for maximum yield.

Discrepancies in literature often arise from unaccounted impurities (e.g., residual solvents) or inconsistent workup methods (e.g., aqueous washes altering pH). Replicate protocols with strict QC (HPLC purity >97%) .

Q. How does this compound function as an intermediate in agrochemical or pharmaceutical synthesis?

- Methodological Answer : The nitrile group is a versatile precursor for:

- Amides : Hydrolysis with H₂SO₄/H₂O yields carboxylic acids for fungicide synthesis (e.g., carboxamide derivatives via coupling with amines).

- Heterocycles : Cyclization with hydrazines forms pyrazole rings, common in kinase inhibitors.

Case Study: Analogous benzyloxy-acetonitriles are intermediates in fungicides targeting chitin biosynthesis in pathogens .

Safety and Compliance

- Environmental Hazard Mitigation : Avoid aqueous disposal; use activated carbon adsorption or incineration. Follow EPA guidelines for nitrile-containing waste .

- Contradiction Note : While recommends cold storage, does not specify temperature for analogous dyes—prioritize conservative storage (0–6°C) for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.